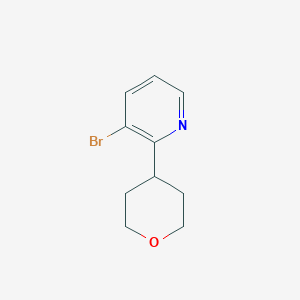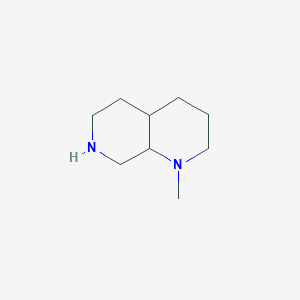
1-Methyl-decahydro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-decahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a decahydro structure, meaning it is fully saturated with hydrogen atoms, and a methyl group attached to the nitrogen atom at the first position. The naphthyridine core consists of two fused pyridine rings, making it a versatile structure in medicinal and synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-decahydro-1,7-naphthyridine can be synthesized through various methods. One common approach involves the reduction of the corresponding naphthyridine precursor using sodium and ethanol . Another method includes the use of platinum oxide in an acidic solution to achieve the reduction . These methods ensure the complete saturation of the naphthyridine ring system.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and solvents is crucial to ensure high yield and purity. The use of catalytic hydrogenation with platinum oxide or other suitable catalysts is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-decahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: As mentioned, the compound itself is a product of reduction reactions.
Substitution: The methyl group and hydrogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium and ethanol, or platinum oxide in acidic solutions, are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Fully saturated naphthyridine compounds.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-decahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-decahydro-1,7-naphthyridine is primarily based on its interaction with biological targets. The compound can bind to specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
1,5-Naphthyridine: Another member of the naphthyridine family with different nitrogen atom positions.
1,6-Naphthyridine: Known for its anticancer properties.
1,8-Naphthyridine: Used in various synthetic applications.
Uniqueness: 1-Methyl-decahydro-1,7-naphthyridine is unique due to its fully saturated structure and the presence of a methyl group at the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-8-4-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |
Clave InChI |
YZQLPYYBDJRSHV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2C1CNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


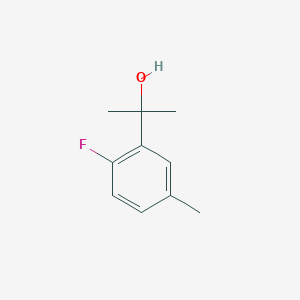
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)
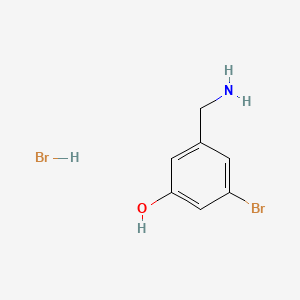
![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)

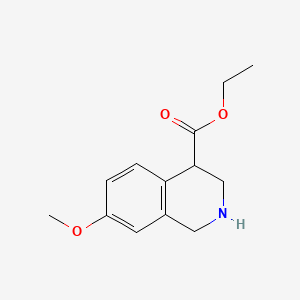
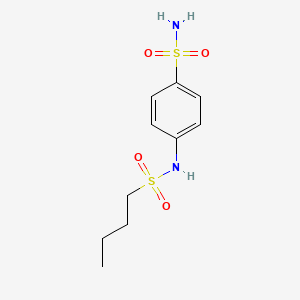
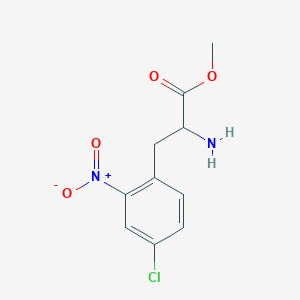
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
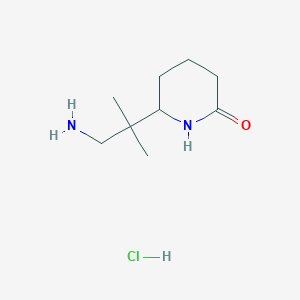
![[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13503426.png)
